molecular formula C12H11BrN2 B566325 N-benzyl-3-bromopyridin-4-amine CAS No. 100953-53-5

N-benzyl-3-bromopyridin-4-amine

Cat. No.: B566325
CAS No.: 100953-53-5
M. Wt: 263.138
InChI Key: DIUAXBXBEOJRQV-UHFFFAOYSA-N
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Description

Benzyl-(3-bromo-4pyridyl)-amine is an organic compound that features a benzyl group attached to a 3-bromo-4-pyridylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-(3-bromo-4pyridyl)-amine typically involves the bromination of 4-pyridylamine followed by a nucleophilic substitution reaction with benzyl chloride. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction. The bromination step can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide .

Industrial Production Methods

On an industrial scale, the production of Benzyl-(3-bromo-4pyridyl)-amine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(3-bromo-4pyridyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the bromine atom to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyridyl ketones or carboxylic acids.

    Reduction: Formation of Benzyl-(4-pyridyl)-amine.

    Substitution: Formation of various substituted pyridylamines depending on the nucleophile used.

Scientific Research Applications

Benzyl-(3-bromo-4pyridyl)-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl-(3-bromo-4pyridyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its target. Additionally, the benzyl group can increase the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Similar Compounds

    Benzyl-(4-pyridyl)-amine: Lacks the bromine atom, resulting in different reactivity and binding properties.

    3-Bromo-4-pyridylamine: Lacks the benzyl group, affecting its lipophilicity and overall biological activity.

  • Benzyl-(3-chloro-4pyridyl)-amine : Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.

Uniqueness

Benzyl-(3-bromo-4pyridyl)-amine is unique due to the presence of both the benzyl group and the bromine atom, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

100953-53-5

Molecular Formula

C12H11BrN2

Molecular Weight

263.138

IUPAC Name

N-benzyl-3-bromopyridin-4-amine

InChI

InChI=1S/C12H11BrN2/c13-11-9-14-7-6-12(11)15-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,14,15)

InChI Key

DIUAXBXBEOJRQV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=C(C=NC=C2)Br

Synonyms

3-BROMO-4-BENZYLAMINOPYRIDINE

Origin of Product

United States

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